Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]-
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Overview
Description
Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- is a chemical compound with the molecular formula C32H35P and a molecular weight of 450.59. It is known for its unique structure, which includes a phosphine group attached to a phenanthrene and phenyl ring system, with dicyclohexyl groups providing steric bulk .
Mechanism of Action
Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]-, also known as dicyclohexyl-(2-phenanthren-9-ylphenyl)phosphane, is a complex organic compound with the molecular formula C32H35P . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that phosphine compounds often interact with metal ions in biological systems, particularly those involved in enzymatic reactions .
Mode of Action
The X-ray crystal structure of a similar compound, (dba)Pd (2- (9-phenanthryl)phenyl-dicyclohexylphosphine), shows that the Pd is coordinated to the 9,10-double bond of the phenanthryl group . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Phosphine compounds are often involved in reactions with metal ions, which play crucial roles in various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of450.59 suggests that it may have significant bioavailability.
Result of Action
The interaction of phosphine compounds with metal ions can potentially influence various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- typically involves the following steps:
Formation of Grignard Reagent: 9-Bromophenanthrene is reacted with magnesium in tetrahydrofuran (THF) at 60°C to form the Grignard reagent.
Coupling Reaction: The Grignard reagent is then reacted with 2-bromo-1-chlorobenzene in THF at 60°C for approximately 2.33 hours.
Phosphine Introduction: Chlorodicyclohexylphosphine is added to the reaction mixture along with copper(I) chloride in THF at 20°C, and the reaction is allowed to proceed for 48 hours.
Industrial Production Methods
While specific industrial production methods for Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- are not widely documented, the synthesis route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The phenyl and phenanthrene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: Depending on the electrophile used, substituted derivatives of the phenyl and phenanthrene rings are formed.
Scientific Research Applications
Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of complex organic molecules and materials.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Dicyclohexylphosphine: A simpler phosphine with two cyclohexyl groups.
Phenanthrene-based Phosphines: Other phosphines with phenanthrene moieties.
Uniqueness
Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- is unique due to its combination of steric bulk from the dicyclohexyl groups and the electronic properties of the phenanthrene and phenyl rings. This unique structure allows it to form stable complexes with metals and exhibit distinct reactivity patterns compared to other phosphines .
Properties
IUPAC Name |
dicyclohexyl-(2-phenanthren-9-ylphenyl)phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35P/c1-3-14-25(15-4-1)33(26-16-5-2-6-17-26)32-22-12-11-21-30(32)31-23-24-13-7-8-18-27(24)28-19-9-10-20-29(28)31/h7-13,18-23,25-26H,1-6,14-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHJMCHKRAOXKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC5=CC=CC=C5C6=CC=CC=C64 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622935 |
Source
|
Record name | Dicyclohexyl[2-(phenanthren-9-yl)phenyl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405919-41-7 |
Source
|
Record name | Dicyclohexyl[2-(phenanthren-9-yl)phenyl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dicyclohexyl[2-(phenanthren-9-yl)phenyl]phosphane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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